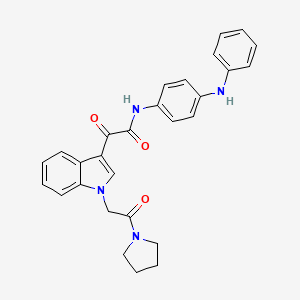![molecular formula C18H18N8O3 B2720947 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034507-22-5](/img/structure/B2720947.png)
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a heterocyclic compound that falls under the category of 1,2,4-triazole-containing scaffolds . These scaffolds are unique and present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole-containing scaffolds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound, like other 1,2,4-triazole-containing scaffolds, is unique and allows it to bind in the biological system with a variety of enzymes and receptors . This makes it versatile in showing biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve condensation reactions and cycloaddition with dipolarophiles . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been determined through various methods. For instance, the yield, melting point, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data are typically reported .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Chemical synthesis techniques have advanced the development of novel compounds with potential biological and pharmacological activities. For example, studies have focused on synthesizing derivatives of triazolo[1,5-a]pyrimidine and related structures, exploring their antiviral, antimicrobial, and anticancer properties (El-Essawy et al., 2007; Abdel‐Aziz et al., 2008; Riyadh, 2011). These studies provide a foundation for understanding how modifications to the chemical structure can influence biological activity, offering a blueprint for designing compounds with enhanced efficacy and specificity.
Antiviral and Anticancer Properties
Compounds structurally similar to N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have demonstrated moderate antiviral activities against viruses such as hepatitis B (El-Essawy et al., 2007). Additionally, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antitumor and antimicrobial activities, with some compounds showing inhibition effects comparable to established treatments like 5-fluorouracil (Riyadh, 2011). These findings suggest potential therapeutic applications of such compounds in treating viral infections and cancer.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding and dipole interactions, a common feature of nitrogen-containing heterocyclic compounds .
Biochemical Pathways
Similar compounds have been found to affect various biological processes including metabolism and aging .
Pharmacokinetics
Similar compounds have shown good oral bioavailability .
Result of Action
Similar compounds have shown a wide range of biological activities, including anticancer, antituberculosis, antibacterial, and anti-hiv activities .
Direcciones Futuras
The future directions in the research of 1,2,4-triazole-containing scaffolds like this compound involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Propiedades
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O3/c1-4-28-13-6-5-12(8-19-13)15-22-14(29-25-15)9-20-17(27)16-23-18-21-10(2)7-11(3)26(18)24-16/h5-8H,4,9H2,1-3H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMVJCLIZYUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NN4C(=CC(=NC4=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)

![N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B2720871.png)

![Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate](/img/structure/B2720874.png)

![[(Diphenylphosphoroso)imino]diphenylphosphinous acid](/img/structure/B2720876.png)


![6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2720881.png)
![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2720885.png)
